Cas no 82420-35-7 (2-(Bromomethyl)-4-fluoro-1-nitrobenzene)

2-(Bromomethyl)-4-fluoro-1-nitrobenzene is a versatile brominated aromatic compound featuring both fluoro and nitro substituents, making it a valuable intermediate in organic synthesis. The bromomethyl group enhances reactivity for nucleophilic substitution, enabling efficient functionalization in the construction of complex molecules. The presence of electron-withdrawing nitro and fluoro groups further influences the compound's reactivity and selectivity in cross-coupling and substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise structural modifications are required. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for synthetic applications requiring controlled functional group transformations.
2-(Bromomethyl)-4-fluoro-1-nitrobenzene structure
82420-35-7 structure
Product Name:2-(Bromomethyl)-4-fluoro-1-nitrobenzene
CAS No:82420-35-7
MF:C7H5BrFNO2
MW:234.0225045681
MDL:MFCD09736331
CID:1011872
PubChem ID:10561643
Update Time:2025-06-12

2-(Bromomethyl)-4-fluoro-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
    • 5-Fluoro-2-nitro benzylbromide
    • 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (ACI)
    • 2-Bromomethyl-4-fluoro-1-nitrobenzene
    • 2-Bromomethyl-4-fluoronitrobenzene
    • 3-Fluoro-6-nitrobenzyl bromide
    • 5-Fluoro-2-nitrobenzyl bromide
    • SY123616
    • CS-0036364
    • DTXSID50441782
    • DTXCID90392603
    • Z316120798
    • 5-fluoro-2-nitrobenzylbromide
    • 82420-35-7
    • MFCD09736331
    • 3-Bromomethyl-1-fluoro-4-nitro-benzene
    • ZODQWFPDKBKNTF-UHFFFAOYSA-N
    • AS-65344
    • AKOS000144254
    • Benzene, 2-(bromomethyl)-4-fluoro-1-nitro-
    • SCHEMBL525939
    • EN300-41615
    • DB-088003
    • 5-fluoro-2-nitro-benzylbromide
    • MDL: MFCD09736331
    • Inchi: 1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
    • InChI Key: ZODQWFPDKBKNTF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(CBr)=CC(F)=CC=1)=O

Computed Properties

  • Exact Mass: 232.94877g/mol
  • Monoisotopic Mass: 232.94877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.8Ų

2-(Bromomethyl)-4-fluoro-1-nitrobenzene Pricemore >>

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2-(Bromomethyl)-4-fluoro-1-nitrobenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, 80 °C
Reference
Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors
Rzasa, Robert M.; et al, Bioorganic & Medicinal Chemistry, 2007, 15(20), 6574-6595

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Intramolecular Pd-Catalyzed Reductive Amination of Enolizable sp3-C-H Bonds
Ford, Russell L.; et al, Organic Letters, 2019, 21(21), 8827-8831

Production Method 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chlorobenzene ;  rt
1.2 Reagents: Acetic acid ;  96 h, 40 °C
Reference
Synthesis and characterization of zinc sensors based on a monosubstituted fluorescein platform
Nolan, Elizabeth M.; et al, Inorganic Chemistry, 2004, 43(8), 2624-2635

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  rt; 3 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Intramolecular Pd-Catalyzed Reductive Amination of Enolizable sp3-C-H Bonds
Ford, Russell L.; et al, Organic Letters, 2019, 21(21), 8827-8831

2-(Bromomethyl)-4-fluoro-1-nitrobenzene Raw materials

2-(Bromomethyl)-4-fluoro-1-nitrobenzene Preparation Products

Additional information on 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Professional Introduction to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS No. 82420-35-7)

2-(Bromomethyl)-4-fluoro-1-nitrobenzene, with the CAS number 82420-35-7, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound features a unique structural arrangement that makes it particularly valuable for constructing complex molecules, especially in the synthesis of bioactive agents. The presence of both a bromomethyl group and a fluoro substituent, combined with a nitro functional group, provides a versatile platform for further chemical modifications.

The utility of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene stems from its ability to participate in various types of reactions, including nucleophilic substitution, cross-coupling reactions, and functional group interconversions. These reactions are pivotal in the development of novel pharmaceuticals, agrochemicals, and materials. In recent years, there has been a growing interest in the use of halogenated aromatic compounds like this one due to their role in medicinal chemistry and material science.

In the realm of pharmaceutical research, 2-(Bromomethyl)-4-fluoro-1-nitrobenzene has been explored as a precursor for the synthesis of various therapeutic agents. The bromomethyl group, for instance, can be readily converted into other functional groups such as alcohols, amines, and thiols through nucleophilic addition reactions. This flexibility allows chemists to tailor the structure of their target molecules with high precision.

The fluoro substituent in the molecule is another key feature that enhances its synthetic appeal. Fluorine atoms are known to influence the pharmacokinetic properties of drugs, including their metabolic stability, lipophilicity, and binding affinity to biological targets. As a result, compounds containing fluorine are often preferred in drug design. The combination of a bromomethyl group and a fluoro substituent in 2-(Bromomethyl)-4-fluoro-1-nitrobenzene makes it an attractive building block for developing novel fluorinated pharmaceuticals.

The nitro group present in the molecule also contributes to its reactivity and utility. Nitro compounds can undergo reduction to form amines or diazotization followed by coupling reactions to form azo compounds. These transformations are essential in the synthesis of dyes, polymers, and pharmaceuticals. Additionally, the electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring, making it more susceptible to certain types of reactions.

In recent studies, researchers have been exploring the use of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene in the development of novel antiviral and anticancer agents. The compound's ability to undergo diverse chemical transformations has made it a valuable scaffold for constructing complex molecular architectures. For example, recent work has shown that this compound can be used to synthesize substituted benzenes that exhibit potent antiviral activity against certain RNA viruses.

The synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene itself is an interesting challenge due to its reactive nature. Typically, it is prepared through nitration followed by bromination or vice versa. Careful control of reaction conditions is necessary to avoid side products and ensure high yields. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The applications of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene extend beyond pharmaceuticals into other areas such as materials science. For instance, fluorinated aromatic compounds are used in the development of advanced materials with unique electronic properties. These materials find applications in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The versatility of this compound makes it a valuable asset in both academic research and industrial applications.

In conclusion, 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS No. 82420-35-7) is a multifaceted compound with significant potential in various fields. Its unique structural features make it an excellent intermediate for synthesizing complex molecules, particularly in pharmaceutical development. The ongoing research into this compound highlights its importance as a building block for novel bioactive agents and advanced materials.

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